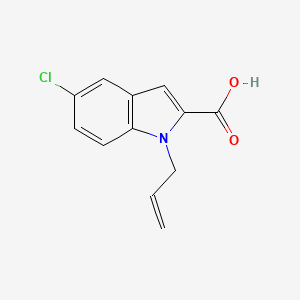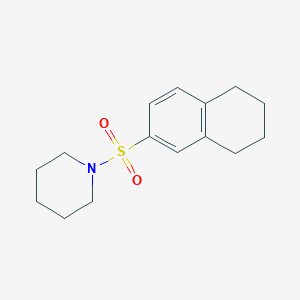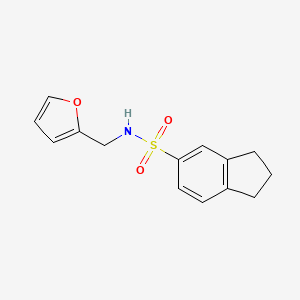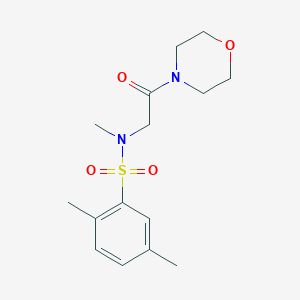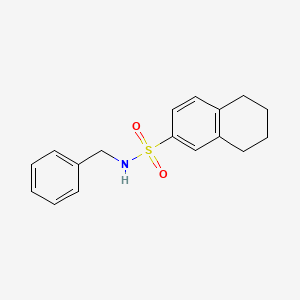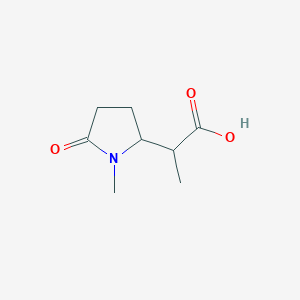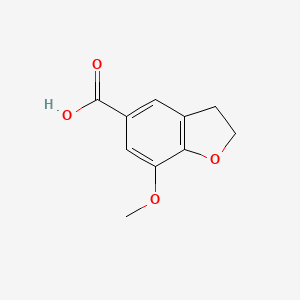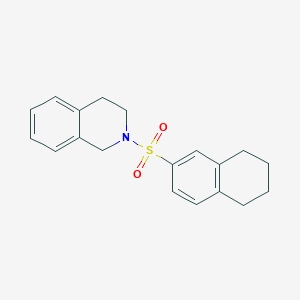
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the isoquinoline family and has been studied extensively for its unique properties and potential uses.
Applications De Recherche Scientifique
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline has been extensively studied for its potential applications in various research fields. One of the most promising applications is in the field of cancer research, where it has been shown to have significant anti-tumor activity in vitro. Additionally, this compound has also been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that have been studied extensively. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of these cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline in lab experiments include its high potency and specificity for certain enzymes and receptors, as well as its potential use as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline. One of the most promising areas of research is in the development of new therapeutic agents for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-naphthylamine with 2-bromo-1,1,2-triphenylethene to form the intermediate compound, which is then reacted with sodium sulfite and sodium hydroxide to produce the final product.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-23(22,19-10-9-15-5-1-3-7-17(15)13-19)20-12-11-16-6-2-4-8-18(16)14-20/h2,4,6,8-10,13H,1,3,5,7,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHBZTQQMZGPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
